molecular formula C18H22N4O2 B2398232 Ethyl 7-(4-isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 537001-85-7

Ethyl 7-(4-isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2398232
CAS No.: 537001-85-7
M. Wt: 326.4
InChI Key: DGDDGTWDNWVKQH-UHFFFAOYSA-N
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Description

Ethyl 7-(4-isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by a 4-isopropylphenyl substituent at position 7, a methyl group at position 5, and an ethyl carboxylate at position 4. Structurally, it belongs to a class of fused heterocycles synthesized via Biginelli-like reactions, often employing aldehydes, β-keto esters, and aminotriazoles as precursors . Key synthetic protocols for analogous compounds utilize eco-friendly additives like 4,4’-trimethylenedipiperidine (TMDP), which enhance reaction efficiency under green solvent systems (water/ethanol mixtures) while minimizing toxicity and waste .

Properties

IUPAC Name

ethyl 5-methyl-7-(4-propan-2-ylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-5-24-17(23)15-12(4)21-18-19-10-20-22(18)16(15)14-8-6-13(7-9-14)11(2)3/h6-11,16H,5H2,1-4H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDDGTWDNWVKQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=C(C=C3)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 7-(4-isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge regarding its biological activity, supported by data tables and relevant research findings.

  • Chemical Formula : C23H25N5O2
  • Molecular Weight : 403.5 g/mol
  • CAS Number : 767318-41-2

Antimicrobial Activity

Recent studies have demonstrated that derivatives of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold exhibit significant antimicrobial properties against various pathogens. The compound has shown effectiveness against Enterococcus faecium, a notable pathogen in nosocomial infections.

Table 1: Antimicrobial Activity Against E. faecium

CompoundR GroupMIC (µg/mL)
1-Ph-4-i-Pr8
2-Ph>128
3-Ph-4-Me>128
4-Ph-4-Et8
5-Ph-4-i-Bu8

The table summarizes the Minimum Inhibitory Concentration (MIC) values for various derivatives of the compound. Notably, the presence of the isopropyl group at the para position of the phenyl ring is critical for maintaining antibacterial activity .

Antiviral Activity

The compound has also been evaluated for its antiviral properties. Research indicates that derivatives based on the [1,2,4]triazolo[1,5-a]pyrimidine core can inhibit viral replication effectively. For instance, studies have shown that certain compounds can significantly reduce the replication of influenza viruses at non-toxic concentrations.

Table 2: Antiviral Efficacy

CompoundEC50 (µM)CC50 (µM)
TZP Derivative A0.550
TZP Derivative B0.340

The effective concentration required to inhibit viral replication (EC50) compared to cytotoxicity (CC50) highlights the potential for developing antiviral agents from this chemical class .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. These compounds have demonstrated significant antiproliferative effects against various human cancer cell lines.

Table 3: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
H12MGC-8033.91
H12HCT-1160.53
H12MCF-70.68

The data indicates that these compounds can induce apoptosis and cell cycle arrest in cancer cells, particularly through the inhibition of key signaling pathways such as ERK . The mechanism involves downregulation of proteins associated with cell survival and proliferation.

Case Study 1: Antimicrobial Efficacy

A study focused on synthesizing a series of [1,2,4]triazolo[1,5-a]pyrimidines revealed that modifications in the aromatic ring significantly affect antibacterial activity. The introduction of lipophilic groups enhanced activity against E. faecium, confirming structure-activity relationships (SAR) that guide future derivative design .

Case Study 2: Anticancer Mechanism

In vitro studies demonstrated that certain derivatives inhibit tubulin polymerization and induce apoptosis in cancer cells. The most potent compounds were identified as potential leads for further development as anticancer agents due to their low IC50 values and favorable safety profiles .

Comparison with Similar Compounds

Key Observations :

  • Antibacterial Activity : The benzylthio group in Compound 1 () enhances activity against Enterococcus, suggesting sulfur-containing substituents improve membrane penetration .
  • Electron-Withdrawing Groups : Bromine () and trifluoromethyl groups () may enhance binding to enzymatic targets (e.g., hepatitis B virus) via hydrophobic or halogen-bonding interactions .

Catalyst Comparison :

  • TMDP vs. Piperidine: TMDP is non-flammable, recyclable, and less toxic than piperidine, which faces procurement restrictions due to its use in illicit drug synthesis .
  • Microwave-Assisted Synthesis : highlights microwave irradiation for rapid triazolo-pyrimidine formation, though yields are comparable to TMDP methods .

Physicochemical Properties

Property Target Compound (Est.) Ethyl 5-methyl-7-phenyl analog 7-(4-Hydroxyphenyl)-carboxamide
Molecular Weight (g/mol) ~330–347 284.32 347.37
Solubility Low (hydrophobic) Low in water; soluble in DMSO Moderate (polar carboxamide)
Thermal Stability High (isopropyl group) High Moderate (hydroxyl group)

Notes:

  • The 4-isopropylphenyl group reduces water solubility but may enhance lipid bilayer permeability.
  • Carboxamide derivatives () exhibit improved solubility due to hydrogen-bonding capacity .

Pharmacological Potential

  • Antibacterial Activity : Compounds with sulfur or halogen substituents (e.g., benzylthio, bromophenyl) show efficacy against Gram-positive pathogens .
  • FcRn Binding : Racemic triazolopyrimidines () bind neonatal Fc receptors, implicating roles in antibody homeostasis .

Q & A

What are the common synthetic routes for Ethyl 7-(4-isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?

Basic Question
The compound is typically synthesized via multi-component reactions (MCRs) involving 3-amino-1,2,4-triazole derivatives, substituted aldehydes (e.g., 4-isopropylbenzaldehyde), and β-keto esters (e.g., ethyl acetoacetate). A green chemistry approach uses 4,4’-trimethylenedipiperidine (TMDP) as a dual solvent-catalyst in ethanol/water (1:1 v/v) at reflux or in molten TMDP at 65°C, achieving yields >90% . TMDP enhances regioselectivity, reduces toxicity, and allows recyclability (>5 cycles without activity loss) . Alternative routes include one-pot reactions with hydrazonoyl chlorides or continuous flow reactors for scalability .

Which spectroscopic and structural characterization techniques are most effective for this compound?

Basic Question
Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR in DMSO-d6d_6 or CDCl3_3 to confirm substituent positions and purity .
  • X-ray Crystallography : Resolves dihydro-pyrimidine ring conformations (e.g., envelope vs. planar) and hydrogen bonding networks (e.g., N–H⋯N interactions) .
  • IR Spectroscopy : Identifies functional groups like ester carbonyls (C=O stretch ~1700 cm1^{-1}) and triazole C–N bonds .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns .

What are the potential biological activities of this compound?

Basic Question
Preliminary studies suggest:

  • Antimicrobial Activity : Against Gram-positive bacteria (e.g., Enterococcus faecium) via triazole-mediated enzyme inhibition .
  • Anticancer Potential : Interactions with cyclin-dependent kinases (CDKs) and MDM2-p53 pathways .
  • Anti-inflammatory Effects : Modulation of COX-2 and NF-κB signaling .
    Activity varies with substituents; e.g., fluorophenyl groups enhance target binding, while hydroxyl groups improve solubility .

How can researchers optimize reaction conditions to improve yield and regioselectivity?

Advanced Question
Methodological Strategies :

  • Solvent Selection : Ethanol/water mixtures (1:1 v/v) balance polarity and eco-friendliness, reducing byproducts .
  • Catalyst Design : TMDP’s Lewis basicity and hydrogen-bonding capacity direct regioselectivity toward the 5-methyl-7-aryl product over alternative isomers .
  • Temperature Control : Reflux (80–100°C) ensures complete cyclization without decomposition .
  • Real-Time Monitoring : TLC or HPLC tracks reaction progress, minimizing over-reaction .

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